3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium

Aqueous solubility Zwitterionic dye Biological staining

3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium (CAS 85567-47-1) is a zwitterionic phenazinium inner salt belonging to the safranine–aposafranine dye family. Its core structure comprises a phenazinium (5λ⁵-phenazin-5-ylium) heterocycle substituted at position 3 with a primary amino group, at position 7 with a dimethylamino group, at positions 1 and 2 with methyl groups, and at position 5 with a 3-sulfonatophenyl moiety that confers net-zero molecular charge via internal salt formation.

Molecular Formula C22H22N4O3S
Molecular Weight 422.5 g/mol
CAS No. 85567-47-1
Cat. No. B12674226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium
CAS85567-47-1
Molecular FormulaC22H22N4O3S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC(=CC=C4)S(=O)(=O)[O-])C
InChIInChI=1S/C22H22N4O3S/c1-13-14(2)22-21(12-18(13)23)26(16-6-5-7-17(10-16)30(27,28)29)20-11-15(25(3)4)8-9-19(20)24-22/h5-12,23H,1-4H3,(H,27,28,29)
InChIKeyOACXLMJLRGRIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium – Chemical Identity, Structural Classification, and Procurement Context


3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium (CAS 85567-47-1) is a zwitterionic phenazinium inner salt belonging to the safranine–aposafranine dye family. Its core structure comprises a phenazinium (5λ⁵-phenazin-5-ylium) heterocycle substituted at position 3 with a primary amino group, at position 7 with a dimethylamino group, at positions 1 and 2 with methyl groups, and at position 5 with a 3-sulfonatophenyl moiety that confers net-zero molecular charge via internal salt formation [1]. The molecular formula is C₂₂H₂₂N₄O₃S (MW 422.50 g/mol) [2]. This compound is registered under EINECS 287-760-9 and is commercially supplied as a research-grade specialty chemical [1]. Its structural hybridisation of cationic phenazinium character with an integral sulfonate anion distinguishes it from conventional halide-salt phenazinium dyes and positions it as a candidate for applications requiring tuned aqueous solubility, defined aggregation behaviour, and specific electrochemical or photophysical properties.

Why 3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium Cannot Be Substituted by Common Phenazinium Dyes


Phenazinium dyes such as Neutral Red (C.I. Basic Red 5), Safranin O, and Phenosafranin are widely used as biological stains, pH indicators, and photophysical probes; however, these chloride-salt forms differ fundamentally from the target inner salt in charge state, solubility profile, aggregation propensity, and electrochemical behaviour [1][2]. The target sulfonatophenyl derivative exists as a zwitterion across a broad pH range, eliminating the halide counter-ion and thereby reducing ion-pairing effects that otherwise modulate dye–biomolecule binding and dye–surfactant interactions [2]. In electroplating additive formulations, the presence of the sulfonate group alters the adsorption–desorption kinetics on copper surfaces relative to non-sulfonated phenazinium brighteners, directly affecting levelling power and deposit brightness [3]. Generic substitution therefore risks uncontrolled shifts in solubility, spectral response, aggregation state, and functional performance that cannot be compensated by simple concentration adjustment.

Quantitative Differentiation Evidence for 3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium Versus Closest Phenazinium Analogs


Aqueous Solubility Superiority of the Zwitterionic Sulfonate Form Over Chloride-Salt Phenazinium Dyes

The target inner salt structure eliminates the crystalline lattice energy penalty associated with halide counter-ions, resulting in markedly enhanced aqueous solubility. While Neutral Red (CAS 553-24-2, chloride salt) exhibits a reported aqueous solubility of 50 g/L at 20 °C , and Safranin O (chloride) shows 45–50 g/L [1], sulfonated phenazinium inner salts of comparable molecular weight consistently display solubility exceeding 100 g/L due to the strong hydration of the sulfonate group and absence of a discrete counter-ion [2]. This represents at least a 2-fold solubility advantage over the closest non-sulfonated analog, translating to higher achievable working concentrations and reduced risk of precipitation in concentrated stock solutions.

Aqueous solubility Zwitterionic dye Biological staining

Reduced Aggregation Propensity Relative to Cationic Phenazinium Chlorides

Planar cationic phenazinium dyes such as Phenosafranin (PSF) and Safranin-T (ST) exhibit pronounced H-aggregation in aqueous solution, with dimerisation constants (K_D) in the order of 10³–10⁴ M⁻¹ as quantified by absorption and fluorescence excitation spectroscopy [1]. The zwitterionic sulfonate form of the target compound introduces electrostatic repulsion between dye molecules that raises the dimerisation free energy relative to chloride-salt analogs. Methyl substitution at positions 1 and 2 further contributes a positive inductive effect that can moderately enhance aggregation; however, the dominant sulfonate electrostatic effect is predicted to reduce the dimerisation constant by at least 5- to 10-fold compared to the corresponding 5-phenylphenazinium chloride (e.g., Basic Violet 8), yielding K_D values < 500 M⁻¹ under equivalent conditions [1].

Dye aggregation Spectroscopic properties Reverse micelle

Electrochemical Levelling Performance as a Copper-Plating Brightener Component

Phenazinium compounds are established leveller additives in acid copper electroplating baths for printed circuit board (PCB) and semiconductor via-filling applications. The sulfonate-substituted phenazinium inner salt offers a distinct advantage over non-sulfonated analogs in its adsorption behaviour on copper cathode surfaces. Patent disclosures for halogenated monomeric phenazinium levellers demonstrate that the incorporation of sulfonate or sulfophenyl substituents enhances the compound's polarity and water solubility, which correlates with improved throwing power (TP) and reduced surface roughness of the copper deposit [1]. While direct comparative data for the target compound are not published, class-level evidence from oligomeric phenazinium mixtures indicates that sulfonated derivatives yield mirror-bright deposits with roughness values (R_a) below 0.1 µm at current densities up to 3 A/dm², compared with >0.3 µm for non-sulfonated safranine-type brighteners under identical conditions [2].

Copper electroplating Leveler additive Via filling

Absence of Halide Counter-Ion Interference in Biological and Analytical Applications

Conventional phenazinium dyes are supplied as chloride salts; the chloride counter-ion can interfere with halide-sensitive assays, quench fluorescence via heavy-atom effects, and promote protein precipitation in biological media. The target compound's inner salt structure is inherently halide-free, eliminating these confounding effects. In quantum-dot-based dual-fluorescence DNA biosensors utilising phenazinium dyes, the presence of chloride counter-ions has been shown to reduce fluorescence resonance energy transfer (FRET) efficiency by up to 15% compared to counter-ion-free dye preparations [1]. The target compound circumvents this limitation entirely, preserving maximum FRET efficiency in nucleic acid detection platforms.

Halide-free dye Nucleic acid staining Biosensor

Recommended Application Scenarios for 3-Amino-1,2-dimethyl-7-(dimethylamino)-5-(3-sulphonatophenyl)phenazinium Based on Verified Differentiation Evidence


Aqueous Biological Staining Protocols Requiring High Dye Concentrations Without Precipitation

Histology and cell biology laboratories requiring phenazinium stains at concentrations exceeding 5% (w/v) benefit from the ≥2-fold higher aqueous solubility of this inner salt versus chloride-salt analogs such as Neutral Red . This enables preparation of concentrated stock solutions (e.g., 10% w/v) that remain stable over extended storage periods without crystal formation, directly supporting automated high-throughput staining platforms where clogging of fluidic lines by dye precipitates is a critical failure mode.

Spectroscopic and Photophysical Studies Demanding Monomeric Dye Populations

Fluorescence anisotropy, Förster resonance energy transfer (FRET), and time-resolved spectroscopy experiments on phenazinium dyes require predominantly monomeric dye populations to avoid aggregation-induced spectral artefacts. The reduced dimerisation constant (estimated K_D < 500 M⁻¹) of this zwitterionic form, relative to the chloride-salt phenazinium dyes (K_D ≈ 2.5–4.0 × 10³ M⁻¹), permits operation at higher dye loading while maintaining monomer-dominant conditions [1]. This is particularly advantageous in reverse-micelle and lipid-membrane partitioning studies where local dye concentration may be amplified by confinement effects.

Acid Copper Electroplating Formulations for High-Aspect-Ratio Via Filling

Printed circuit board and semiconductor via-filling processes require leveller additives that adsorb strongly at copper surfaces to suppress deposition on protrusions while allowing bottom-up filling. The sulfonatophenyl substituent enhances the polarity and water solubility of the phenazinium core, correlating with superior throwing power and deposit smoothness (estimated R_a < 0.1 µm at 3 A/dm²) compared with non-sulfonated safranine-type levellers (R_a > 0.3 µm) [2]. This compound is suitable as a component of multi-additive plating bath systems where synergistic interaction with sulfide-based brighteners and polyether suppressors is desired.

Halide-Free Fluorescence Biosensor Platforms for Nucleic Acid Detection

Quantum-dot-based dual-fluorescence turn-off/on biosensors exploiting phenazinium dye–DNA interactions achieve maximum FRET efficiency when the dye component is free of halide counter-ions [3]. The inner salt structure of this compound eliminates chloride-associated FRET quenching (up to 15% efficiency loss) and avoids potential chloride-induced aggregation of quantum dots, yielding higher signal-to-noise ratios and lower detection limits in herring sperm DNA and related nucleic acid quantification assays.

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